molecular formula C18H20N4O2 B2811538 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034208-55-2

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No.: B2811538
CAS No.: 2034208-55-2
M. Wt: 324.384
InChI Key: TVKJWXCFHVFJEY-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring fused with cyclopropyl groups, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor such as 4-cyclopropyl-6-oxopyrimidine, the core structure is synthesized through cyclization reactions involving appropriate reagents and catalysts.

    Introduction of the Acetamide Group: The acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Pyridine Derivative: The final step involves coupling the pyrimidine core with the 5-cyclopropylpyridin-3-ylmethyl group, which can be achieved through nucleophilic substitution or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the cyclopropyl groups or the pyrimidine ring.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, organometallic catalysts (e.g., palladium), under inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, useful in the synthesis of novel materials or as intermediates in organic synthesis.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

Medicinally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide could be explored for its therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, this compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of cyclopropyl groups and the combination of pyrimidine and pyridine rings. These structural elements may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(10-22-11-21-16(6-18(22)24)14-3-4-14)20-8-12-5-15(9-19-7-12)13-1-2-13/h5-7,9,11,13-14H,1-4,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJWXCFHVFJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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